molecular formula C13H8N2O2 B2705109 1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1157377-28-0

1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2705109
CAS No.: 1157377-28-0
M. Wt: 224.219
InChI Key: IZXPFPNXWOVFRX-UHFFFAOYSA-N
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Description

1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a high-purity chemical reagent designed for research and development applications. This compound features a unique molecular hybrid structure, incorporating an isoquinoline heterocycle linked to a pyrrole-2,5-dione (maleimide) ring system. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. The pyrrole-2,5-dione moiety is a versatile pharmacophore and building block recognized for its role in the synthesis of biologically active molecules and functional materials . This structural motif makes it a compound of significant interest for early-stage drug discovery. Researchers can utilize this reagent to develop novel therapeutic agents, as similar pyrrolidine-2,5-dione hybrids have demonstrated remarkable in vitro and in vivo antitumor efficacy in scientific studies. For instance, certain hybrids have shown promising tumor regression in HT29 xenograft models, indicating their potential as anticancer agents . Furthermore, the maleimide group is highly reactive and can undergo Michael addition or other conjugation chemistries, making this compound a potential key intermediate for the synthesis of more complex molecules, bioconjugates, or chemical probes . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to conduct all necessary safety and toxicity assessments before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isoquinolin-5-ylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-12-4-5-13(17)15(12)11-3-1-2-9-8-14-7-6-10(9)11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXPFPNXWOVFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of isoquinoline derivatives with maleic anhydride under specific conditions. One common method includes:

    Starting Materials: Isoquinoline and maleic anhydride.

    Reaction Conditions: The reaction is carried out in a suitable solvent such as toluene or acetic acid, often under reflux conditions.

    Catalysts: Acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride can be used to facilitate the reaction.

    Purification: The product is purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Quinones and related derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Functionalized isoquinoline compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrole ring fused with an isoquinoline moiety, which contributes to its biological activity. The structural formula can be represented as follows:

Molecular Formula C12H10N2O2\text{Molecular Formula C}_{12}\text{H}_{10}\text{N}_2\text{O}_2

Anticancer Activity

Recent studies have highlighted the potential of 1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione derivatives as anticancer agents. The compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : It acts as a topoisomerase inhibitor, disrupting DNA replication in cancer cells, which leads to cell death.
  • Case Study : A study demonstrated that derivatives of this compound showed significant activity against leukemia cells, suggesting its potential for treating hematological malignancies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it possesses activity against several bacterial strains and fungi:

  • Mechanism : The compound disrupts microbial cell membranes and inhibits essential metabolic pathways.
  • Case Study : A derivative was tested against Pythium recalcitrans, showing promising antifungal activity, indicating its potential use in agricultural applications .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in various studies:

  • In Vitro Studies : The compound demonstrated the ability to inhibit pro-inflammatory cytokines in cell cultures.
  • Applications : This suggests potential therapeutic applications in treating chronic inflammatory diseases such as arthritis and asthma .

Neuroprotective Effects

Emerging research points to the neuroprotective capabilities of this compound:

  • Mechanism : It may protect neuronal cells from oxidative stress and apoptosis.
  • Case Study : Preclinical models have shown that derivatives can reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases .

Data Tables

Application AreaMechanism of ActionNotable Findings
AnticancerTopoisomerase inhibitionSignificant cytotoxicity against leukemia cells
AntimicrobialDisruption of cell membranesEffective against Pythium recalcitrans
Anti-inflammatoryInhibition of cytokinesReduces inflammation in vitro
NeuroprotectiveProtection from oxidative stressImproves cognitive function in animal models

Mechanism of Action

The mechanism of action of 1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The isoquinoline moiety can bind to active sites, modulating the activity of the target protein. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Substituent-Driven Property Analysis

  • Aromatic vs. Aliphatic Substituents: The isoquinolin-5-yl group provides aromaticity and a planar structure, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to aliphatic substituents like the 2-ethylphenyl group in 91569-16-3. The latter is likely more lipophilic, favoring membrane permeability .
  • This contrasts with the electron-rich isoquinoline substituent, which may participate in charge-transfer interactions .
  • Halogenation: The 4-chlorophenyl-3,4-dibromo derivative (1237534-08-5) combines halogens at multiple positions, which could enhance steric bulk and electrophilicity, making it suitable for Suzuki-Miyaura cross-coupling reactions. In contrast, the isoquinoline derivative lacks halogens, limiting its utility in such reactions .
  • Hydrogen-Bonding Capacity: N-hydroxy maleimide (4814-74-8) contains a hydroxyl group, enabling hydrogen-bonding interactions absent in the isoquinoline derivative. This property is critical in applications like polymer crosslinking or enzyme inhibition .

Pharmacological and Material Science Implications

  • Isoquinoline Derivative: The fused bicyclic structure may confer selectivity for targets like kinases or DNA topoisomerases, as seen in other isoquinoline-containing drugs. Its basic nitrogen could improve solubility in acidic environments, a trait absent in non-nitrogenous analogues .
  • Fluorinated Analogues : The trifluorophenyl derivative (1188945-12-1) is likely more resistant to oxidative metabolism, a desirable trait in drug candidates. Its lipophilicity may also favor blood-brain barrier penetration .

Biological Activity

1-(Isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N2O2C_{13}H_{10}N_2O_2 with a molecular weight of 226.23 g/mol. The compound features a pyrrole ring fused with an isoquinoline moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of isoquinoline derivatives with appropriate pyrrole precursors. Variations in the synthetic route can lead to different derivatives, enhancing the understanding of structure-activity relationships (SAR) in biological contexts.

Anticancer Properties

Research has demonstrated that derivatives of pyrrole compounds exhibit potent anticancer activity. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including colon cancer (HCT-116 and SW-620) and breast cancer (MCF-7) cell lines. The mechanism often involves interaction with key receptors such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to apoptosis in malignant cells .

Table 1: Anticancer Activity of Pyrrole Derivatives

CompoundCancer Cell LineIC50 (µM)
2aHCT-1161.0–1.6 × 10^-8
2bSW-6201.0–1.6 × 10^-8
2cMCF-7<10

The biological activity is attributed to the ability of these compounds to form stable complexes with ATP-binding sites on growth factor receptors. Molecular docking studies suggest that these interactions disrupt signaling pathways essential for tumor growth and survival .

Antioxidant and Anti-inflammatory Effects

In addition to anticancer properties, some derivatives have shown antioxidant capabilities and anti-inflammatory effects. These properties are crucial as they can mitigate oxidative stress and inflammation associated with cancer progression .

Case Studies

Recent studies have highlighted specific case examples where these compounds were tested for their biological activities:

  • Case Study on Colon Cancer : A derivative was tested on a rat model induced with colon cancer, demonstrating significant tumor reduction compared to controls.
  • In vitro Studies : Various derivatives were evaluated for cytotoxicity against human lymphocyte cells, revealing low toxicity at therapeutic concentrations while maintaining high efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(isoquinolin-5-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized for higher yields?

  • Methodology : Base-assisted cyclization is a common approach for synthesizing pyrrolidine-dione derivatives. For example, substituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be synthesized via cyclization of precursors with amines or phenols under alkaline conditions . Optimization involves adjusting the base strength (e.g., NaOH vs. KOH), solvent polarity (e.g., ethanol vs. DMF), and reaction time to minimize side reactions like ring-opening or isomerization. Yield improvements (e.g., 46–63% in related compounds) often require stepwise purification via column chromatography or recrystallization .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks by comparing with structurally similar compounds, e.g., 5-hydroxy-3,5-diphenyl derivatives . Aromatic protons from the isoquinoline moiety typically appear downfield (δ 7.5–9.0 ppm).
  • FTIR : Confirm the presence of carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and NH/OH vibrations (if applicable) .
  • HRMS : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₅H₁₀N₂O₂: 266.0695) and fragmentation patterns .

Q. How can researchers ensure compound stability during storage and handling?

  • Methodology : Stability studies should assess degradation under light, humidity, and temperature. For pyrrolidine-diones, store in inert atmospheres (argon) at –20°C to prevent hydrolysis. Monitor via periodic HPLC or TLC to detect decomposition products like carboxylic acids or amines .

Advanced Research Questions

Q. How do electronic and steric effects of the isoquinoline substituent influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

  • Methodology : Computational studies (DFT or molecular docking) can predict electron-deficient regions of the isoquinoline ring, guiding functionalization at specific positions (e.g., C-8 for electrophilic substitution). Experimentally, compare reaction rates with analogs (e.g., quinoline vs. isoquinoline derivatives) under identical conditions to isolate steric/electronic contributions .

Q. What mechanistic insights explain contradictions in reported reaction outcomes (e.g., divergent regioselectivity in nucleophilic additions)?

  • Methodology : Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., ¹⁵N for tracking amine participation) can resolve competing pathways. For example, base-mediated cyclizations may proceed via enolate intermediates, while acid conditions favor carbocation pathways . Discrepancies in regioselectivity could arise from solvent polarity effects on transition states .

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?

  • Methodology : Co-crystallize the compound with heavy atoms (e.g., bromine derivatives) to enhance diffraction. Compare bond lengths and angles with computational models (e.g., Mercury CSD). For example, in related 3,5-diphenylpyrazoles, crystallography confirmed non-planar conformations due to steric hindrance .

Q. What strategies mitigate challenges in synthesizing enantiopure derivatives for biological studies?

  • Methodology : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) can induce enantioselectivity. For diastereomer separation, use chiral stationary phases in HPLC (e.g., Chiralpak AD-H). Validate purity via polarimetry and circular dichroism .

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